
5-(3-Iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole, commonly known as IPOP, is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. This molecule has a unique structure that makes it an attractive candidate for developing new drugs. In
Mécanisme D'action
The exact mechanism of action of IPOP is not fully understood. However, it has been suggested that IPOP may act by inhibiting enzymes that are involved in the biosynthesis of important biomolecules such as nucleic acids and proteins. This inhibition can cause cell death and lead to the suppression of various biological processes.
Effets Biochimiques Et Physiologiques
Studies have shown that IPOP can cause changes in the biochemical and physiological processes of cells. It has been reported to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the transmission of nerve impulses. IPOP has also been shown to modulate the levels of neurotransmitters such as dopamine and serotonin, which play a key role in regulating mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using IPOP in lab experiments is its unique structure, which makes it an attractive candidate for developing new drugs. However, IPOP has some limitations in lab experiments. It is a highly reactive compound and requires careful handling to avoid decomposition. Additionally, the synthesis of IPOP is a complex process that requires specialized equipment and expertise.
Orientations Futures
There are several future directions for research on IPOP. One possible direction is to explore its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and epilepsy. Another possible direction is to investigate the structure-activity relationship of IPOP to identify more potent and selective compounds. Additionally, the development of new synthetic methods for IPOP could lead to more efficient and cost-effective production of this compound.
Conclusion:
In conclusion, IPOP is a heterocyclic compound that has gained attention in the field of medicinal chemistry due to its potential applications in drug discovery. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of IPOP have been discussed in this paper. Further research on IPOP could lead to the development of new drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of IPOP involves the reaction of 3-iodobenzoic acid with 4-methylphenylhydrazine to form 5-(3-iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole. This reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride. The purity of IPOP can be improved by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
IPOP has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities. IPOP has also been shown to inhibit the growth of cancer cells and induce apoptosis. These properties make IPOP a promising candidate for developing new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
6218-74-2 |
|---|---|
Nom du produit |
5-(3-Iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
Formule moléculaire |
C15H11IN2O |
Poids moléculaire |
362.16 g/mol |
Nom IUPAC |
5-(3-iodophenyl)-3-(4-methylphenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C15H11IN2O/c1-10-5-7-11(8-6-10)14-17-15(19-18-14)12-3-2-4-13(16)9-12/h2-9H,1H3 |
Clé InChI |
UMAKDYLCOFGWDH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)I |
SMILES canonique |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




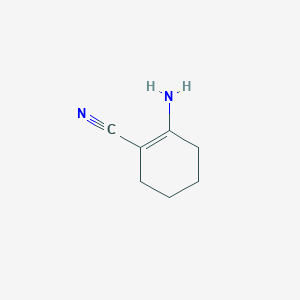
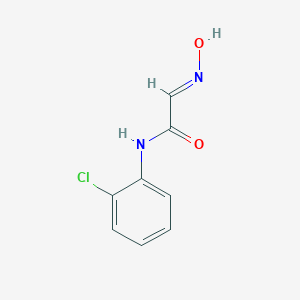
![2-[(3-Chlorobenzyl)oxy]benzoic acid](/img/structure/B187650.png)
![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)
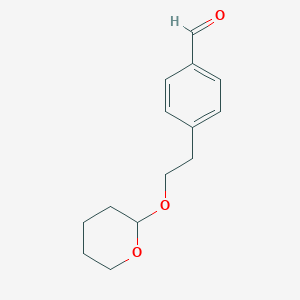
![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)
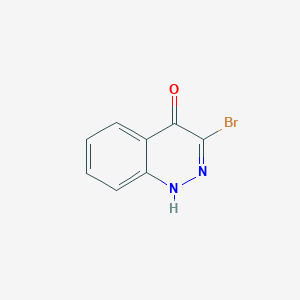
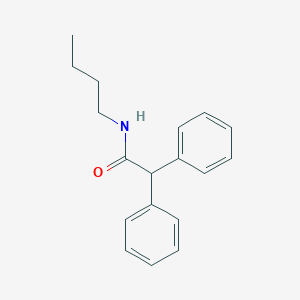
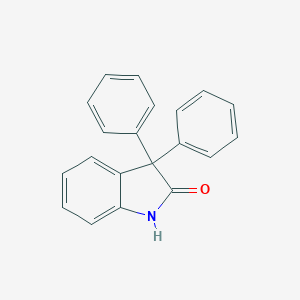
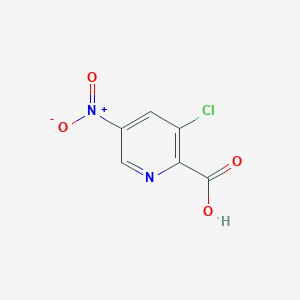
![N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B187668.png)
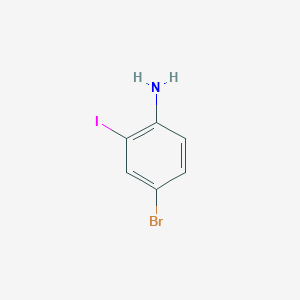
![3-butoxy-N-[4-(diethylamino)phenyl]benzamide](/img/structure/B187670.png)